

Quantitative Analysis of NIR-II Fluorescence Images: Application Notes and Protocols

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Compound of Interest

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Introduction

Fluorescence imaging in the second near-infrared window (NIR-II, 1000-1700 nm) has emerged as a powerful modality for in vivo research, offering distinct advantages over traditional visible and NIR-I (700-900 nm) imaging. The reduced photon scattering and minimal tissue autofluorescence in the NIR-II region enable deeper tissue penetration, higher spatial resolution, and significantly improved signal-to-background ratios (SBR).^{[1][2]} These characteristics make NIR-II fluorescence imaging an invaluable tool for a wide range of preclinical applications, including cancer diagnosis, monitoring drug delivery, and assessing therapeutic efficacy.^[3]

This document provides detailed application notes and standardized protocols for the quantitative analysis of NIR-II fluorescence images, with a focus on in vivo tumor imaging and biodistribution studies.

Key Quantitative Parameters

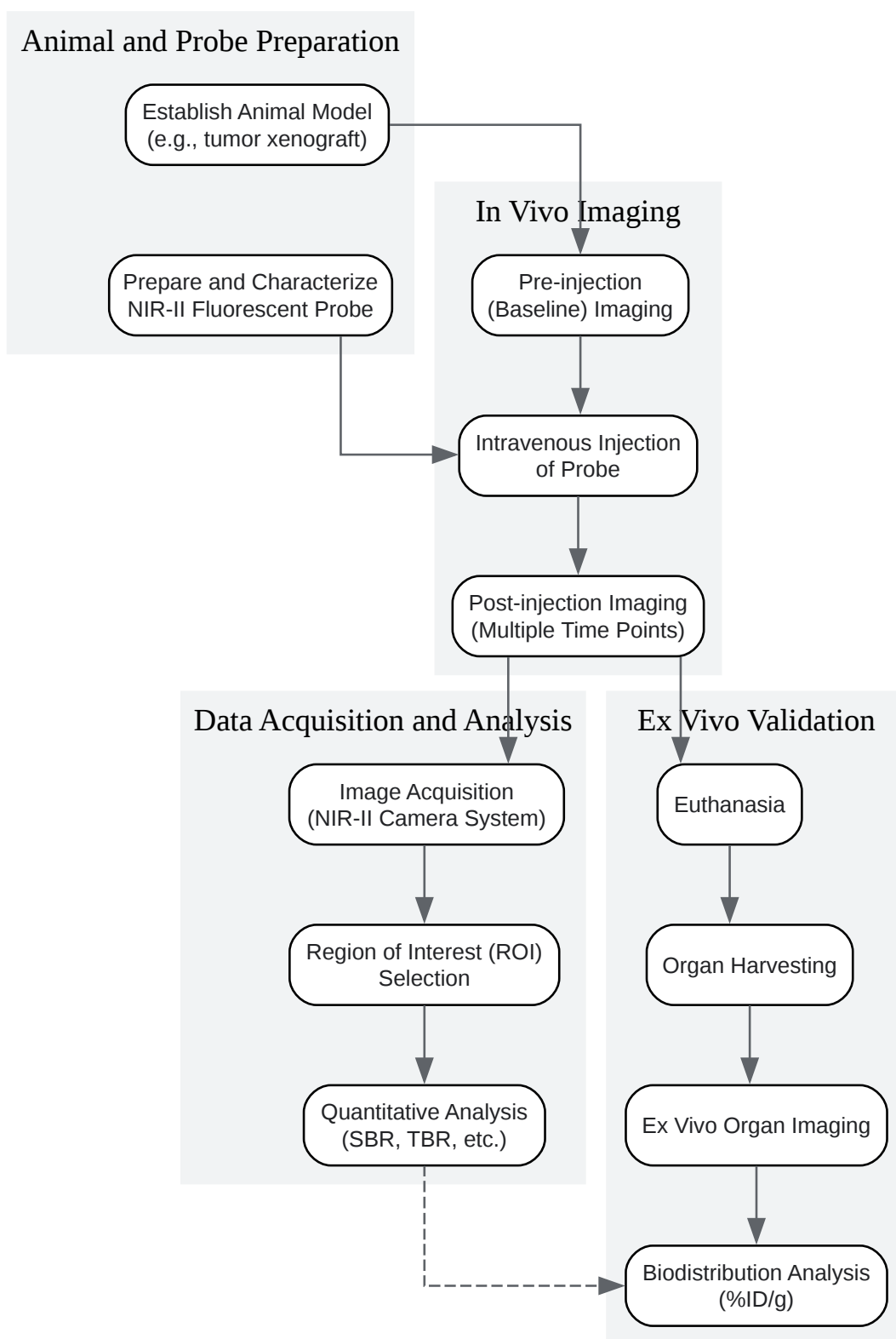
Quantitative analysis of NIR-II fluorescence images relies on the accurate measurement of signal intensity from regions of interest (ROIs). These measurements are then used to calculate key metrics that allow for objective comparison across different experimental conditions and time points.

Parameter	Description	Formula	Common Applications
Signal-to-Background Ratio (SBR)	Measures the clarity of the fluorescence signal from a target region relative to the background noise. A higher SBR indicates a more easily detectable signal.	$\text{SBR} = \frac{\text{Mean Intensity of Target ROI}}{\text{Mean Intensity of Background ROI}}$	Initial assessment of probe brightness, imaging system performance, and tumor detectability. [1] [4]
Tumor-to-Background Ratio (TBR) or Tumor-to-Normal Tissue Ratio (T/NT)	A more specific metric that quantifies the accumulation of a fluorescent probe in a tumor relative to adjacent healthy tissue. It is a critical indicator of probe targeting efficiency.	$\text{TBR} = \frac{\text{Mean Intensity of Tumor ROI}}{\text{Mean Intensity of Normal Tissue ROI}}$	Evaluating the tumor-targeting specificity of novel probes, optimizing dosing and imaging windows. [5]
Contrast-to-Noise Ratio (CNR)	Considers the variability within the background signal, providing a more robust measure of signal discernibility than SBR.	$\text{CNR} = \frac{ \text{Mean Intensity of Target ROI} - \text{Mean Intensity of Background ROI} }{\text{Standard Deviation of Background ROI}}$	Assessing the statistical significance of the observed signal, particularly in low-signal conditions.
Biodistribution (%ID/g)	Quantifies the percentage of the injected dose of the fluorescent probe that has accumulated in a specific organ or tissue per gram of tissue. This is typically determined through ex	$\% \text{ID/g} = \frac{[\text{Total Fluorescence Intensity in Organ}] / (\text{Total Injected Fluorescence Intensity})}{(\text{Organ Weight in grams})} \times 100$	Pharmacokinetic studies, toxicity assessment, and understanding the clearance pathways of new drug candidates.

vivo imaging of
dissected organs.

Experimental Workflow for Quantitative NIR-II Imaging

The following diagram illustrates the general workflow for a typical in vivo quantitative NIR-II fluorescence imaging experiment.



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Figure 1: General workflow for quantitative in vivo NIR-II fluorescence imaging.

Protocol 1: In Vivo Tumor Imaging and Quantification

This protocol details the steps for imaging tumor-bearing mice and quantifying the accumulation of a targeted NIR-II fluorescent probe.

Materials:

- Tumor-bearing mice (e.g., subcutaneous xenograft model)
- NIR-II fluorescent probe (e.g., ICG, IRDye 800CW, or custom probes)
- Sterile PBS (phosphate-buffered saline)
- Anesthesia (e.g., isoflurane)
- NIR-II small animal imaging system equipped with:
 - InGaAs camera
 - Excitation laser (e.g., 785 nm, 808 nm)
 - Long-pass emission filters (e.g., 1000 nm, 1100 nm, 1300 nm)
- Image analysis software (e.g., ImageJ, MATLAB)

Procedure:

- Animal Preparation:
 - Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
 - If necessary, remove fur from the imaging area to reduce light scattering.
 - Place the mouse on the imaging stage and ensure it is kept warm.
- Baseline Imaging:

- Acquire a pre-injection (baseline) fluorescence image to determine the level of background autofluorescence.
- Imaging Parameters (Example):
 - Excitation: 808 nm laser
 - Emission Filter: 1000 nm long-pass
 - Exposure Time: 100-500 ms (adjust to avoid saturation)
- Probe Administration:
 - Administer the NIR-II fluorescent probe via tail vein injection. The dose will depend on the specific probe; a common starting point is 1-10 mg/kg body weight.
- Post-Injection Imaging:
 - Acquire images at multiple time points post-injection (e.g., 1h, 4h, 8h, 24h, 48h) to determine the optimal imaging window for maximal tumor contrast.
 - Use the same imaging parameters as the baseline scan for consistency.
- Image Analysis:
 - Open the image series in your analysis software.
 - Draw ROIs around the tumor, an adjacent normal tissue area (e.g., muscle), and a background region.
 - Measure the mean fluorescence intensity for each ROI at each time point.
 - Calculate the TBR using the formula: $TBR = (\text{Mean Intensity_Tumor}) / (\text{Mean Intensity_Normal Tissue})$.
 - Plot the TBR over time to identify the peak accumulation.

Data Presentation:

Time Post-Injection	Mean Tumor Intensity (a.u.)	Mean Normal Tissue Intensity (a.u.)	Tumor-to-Background Ratio (TBR)
1h	5000	2500	2.0
4h	8500	2000	4.25
8h	12000	1800	6.67
24h	9000	1500	6.0
48h	6000	1200	5.0

Protocol 2: Ex Vivo Biodistribution Analysis

This protocol describes the procedure for determining the organ-level distribution of a NIR-II fluorescent probe.

Materials:

- Mice previously imaged according to Protocol 1
- Surgical tools for dissection
- Petri dishes or other suitable containers for organs
- NIR-II imaging system
- Analytical balance

Procedure:

- Euthanasia and Organ Harvesting:
 - At the final imaging time point, humanely euthanize the mouse.
 - Carefully dissect the major organs (e.g., heart, liver, spleen, lungs, kidneys, tumor).
 - Rinse the organs briefly in PBS to remove excess blood.

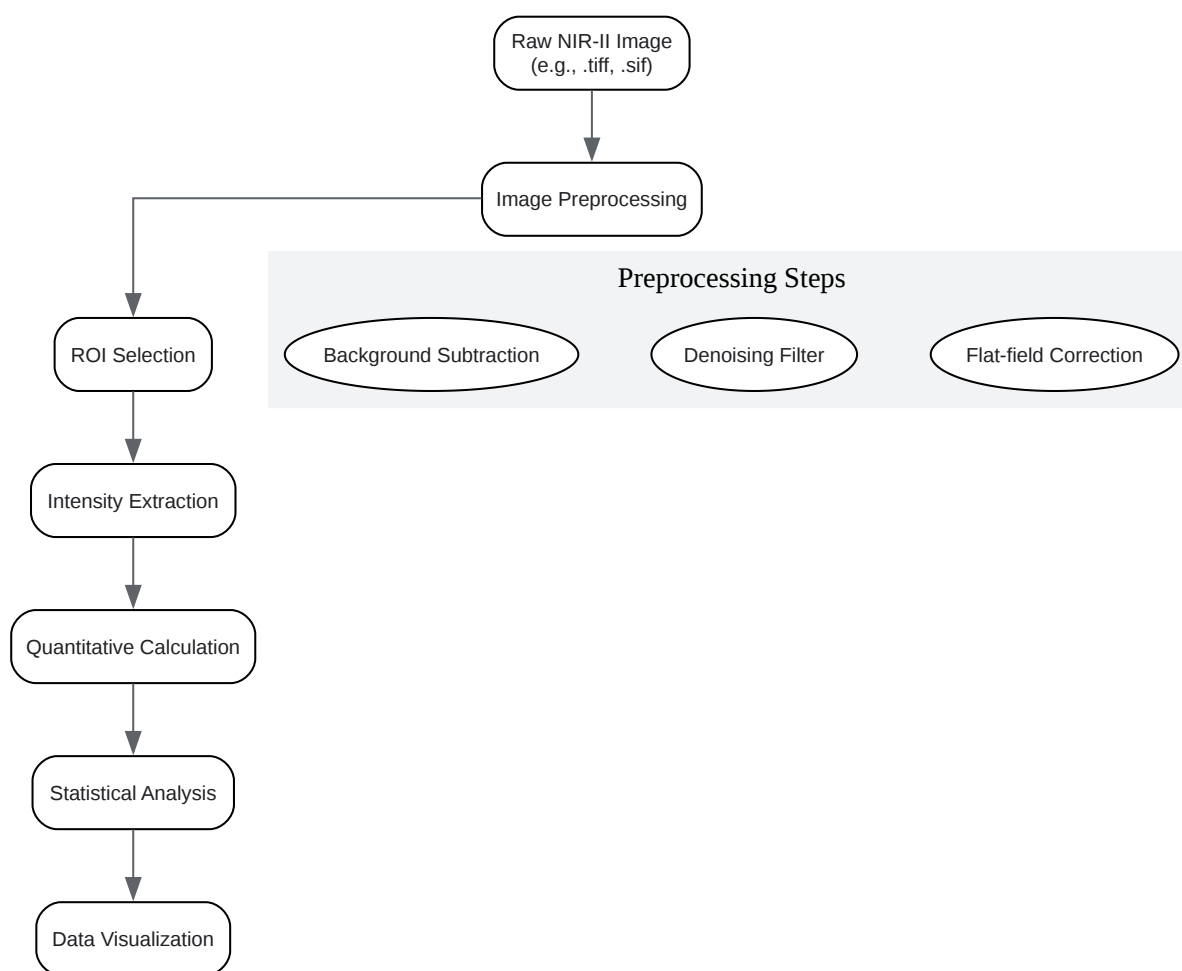
- Ex Vivo Imaging:
 - Arrange the dissected organs in a petri dish.
 - Image the organs using the same NIR-II imaging system and parameters as the in vivo scans.
- Data Analysis:
 - Draw ROIs around each organ in the ex vivo image.
 - Measure the total fluorescence intensity for each organ.
 - Weigh each organ using an analytical balance.
 - Normalize the fluorescence intensity by the organ weight to get intensity per gram.
 - To calculate the percentage of injected dose per gram (%ID/g), a standard curve of the fluorescent probe should be imaged to correlate fluorescence intensity to concentration.

Data Presentation:

Organ	Mean Fluorescence Intensity (a.u.)	Weight (g)	Normalized Intensity (a.u./g)
Tumor	150,000	0.5	300,000
Liver	800,000	1.8	444,444
Kidneys	300,000	0.8	375,000
Spleen	50,000	0.1	500,000
Lungs	75,000	0.2	375,000
Heart	20,000	0.15	133,333

Data Analysis Pipeline

The quantitative analysis of NIR-II images follows a structured pipeline to ensure accurate and reproducible results.



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Figure 2: Pipeline for quantitative analysis of NIR-II fluorescence images.

Considerations for Robust Quantitative Analysis

- **Probe Stability:** Ensure the NIR-II probe is stable in biological media and does not exhibit significant changes in its quantum yield under different physiological conditions.
- **Linearity of Signal:** The fluorescence intensity should be linearly proportional to the concentration of the probe. This should be validated by imaging a dilution series of the probe.
- **Consistent Imaging Parameters:** Use identical imaging settings (laser power, exposure time, filter selection, focal plane) for all acquisitions within an experiment to ensure comparability.
- **Standardized ROI Selection:** Define a consistent strategy for ROI placement to minimize operator-dependent variability. For tumors, this may involve defining the ROI based on a brightfield image or a co-registered anatomical image.
- **Animal-to-Animal Variability:** Include a sufficient number of animals in each experimental group to account for biological variability.

By adhering to these standardized protocols and analytical methods, researchers and drug development professionals can leverage the full potential of NIR-II fluorescence imaging for robust and reproducible quantitative analysis in preclinical research.

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